molecular formula C22H19N3O B13433562 N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide

N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide

Cat. No.: B13433562
M. Wt: 341.4 g/mol
InChI Key: DWSCHFNVCGYPQC-UHFFFAOYSA-N
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Description

N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide is a compound belonging to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse biological and pharmacological activities, making them a significant focus in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives, followed by cyclization and subsequent functionalization . One common method includes:

    Condensation: o-phenylenediamine reacts with benzaldehyde in the presence of an acid catalyst to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form the benzimidazole ring.

    Functionalization: The benzimidazole derivative is further functionalized with benzyl and methyl groups under specific conditions.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often employs high-yield, scalable processes. These methods may involve:

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

    Oxidation: Formation of benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzyme active sites, inhibiting their activity. This compound may also interfere with DNA and RNA synthesis, leading to its antimicrobial and anticancer effects .

Properties

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide

InChI

InChI=1S/C22H19N3O/c1-16-8-7-11-18(14-16)21(26)24-22-23-19-12-5-6-13-20(19)25(22)15-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,23,24,26)

InChI Key

DWSCHFNVCGYPQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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